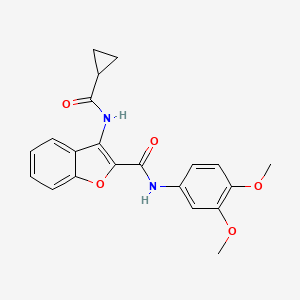

3-(cyclopropanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

Synergistic Integration of Heterocyclic and Aliphatic Components

The benzofuran core serves as a versatile scaffold due to its planar aromatic structure, which facilitates π-π stacking interactions with biological targets such as DNA topoisomerases and kinase active sites. Hybridization strategies often involve appending functional groups to the benzofuran nucleus to fine-tune electronic and steric properties. For instance, the addition of a cyclopropanecarboxamide group at the 3-position introduces a constrained aliphatic system. Cyclopropane’s triangular geometry imposes torsional strain, which can stabilize bioactive conformations and reduce entropic penalties during target binding. This is exemplified in kinase inhibitors where cyclopropane-containing analogs exhibit enhanced potency compared to their unconstrained counterparts.

The 2-carboxamide linkage further diversifies the compound’s interactions. Amide groups participate in hydrogen bonding with residues in enzymatic active sites, as observed in PDE4 inhibitors where similar carboxamide derivatives show sub-micromolar inhibition constants. Computational studies of analogous structures reveal that the benzofuran-carboxamide framework adopts a coplanar orientation, maximizing surface contact with hydrophobic pockets in target proteins.

Comparative Analysis of Benzofuran Hybrid Architectures

A critical evaluation of benzofuran hybrids highlights the impact of substituent placement on bioactivity. For example, derivatives with electron-withdrawing groups at the 5-position of benzofuran demonstrate improved antimicrobial efficacy against Staphylococcus aureus (MIC = 1.56 µg/mL). In contrast, the 3-substituted cyclopropanecarboxamide in the subject compound may prioritize kinase inhibition over antimicrobial action, as suggested by structural parallels with imatinib-like scaffolds.

Table 1 summarizes key structure-activity relationships (SAR) for benzofuran hybrids:

This SAR underscores the necessity of precise functionalization to align molecular architecture with therapeutic objectives.

Properties

IUPAC Name |

3-(cyclopropanecarbonylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-26-16-10-9-13(11-17(16)27-2)22-21(25)19-18(23-20(24)12-7-8-12)14-5-3-4-6-15(14)28-19/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODVAECBJZJURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(cyclopropanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action, drawing from various studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C20H22N2O4

- Molar Mass : 354.4 g/mol

- CAS Number : [Not available in provided data]

The compound features a benzofuran core substituted with a cyclopropanecarboxamide group and a dimethoxyphenyl moiety, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an antiproliferative agent. It targets various cancer cell lines by inhibiting key pathways involved in tumor growth and metastasis.

-

Mechanism of Action :

- The compound has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, a critical player in angiogenesis and tumor progression. Inhibition of this pathway can lead to reduced tumor growth and metastasis .

- Molecular docking studies indicate that the compound binds effectively to the VEGFR-2 site, suggesting a mechanism similar to established inhibitors like sorafenib .

-

Cytotoxicity Studies :

- In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), DLD1 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) .

- The compound's IC50 values indicate potent activity, particularly against HeLa cells, where it induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Benzofuran Core : Enhances interaction with biological targets.

- Cyclopropanecarboxamide Group : May influence binding affinity and specificity towards VEGFR-2.

- Dimethoxyphenyl Moiety : Contributes to lipophilicity and potentially enhances cellular uptake.

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of benzofuran-based compounds revealed that modifications at specific positions significantly enhanced their antiproliferative activities. The introduction of the cyclopropanecarboxamide moiety was found to be crucial for achieving desired biological effects .

Study 2: In Vivo Efficacy

Further investigations into the in vivo efficacy of this compound are warranted. Preliminary reports suggest that compounds with similar structures have demonstrated significant tumor regression in animal models when administered at therapeutic doses .

Data Table: Biological Activity Overview

| Property/Activity | Observations |

|---|---|

| Target | VEGFR-2 |

| Cell Lines Tested | HeLa, DLD1, HepG2 |

| Mechanism | Tyrosine kinase inhibition |

| IC50 (HeLa) | [Value not specified] |

| Induced Effects | Apoptosis, G2/M arrest |

| Structural Features | Benzofuran core, cyclopropanecarboxamide |

Scientific Research Applications

Pharmacological Properties

This compound belongs to a class of benzofuran derivatives, which have been studied for their neuroprotective and antioxidant activities. Research indicates that derivatives of benzofuran-2-carboxamide exhibit protective effects against excitotoxic neuronal damage, particularly in models of neurodegenerative diseases. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzofuran moiety can enhance neuroprotective efficacy.

Table 1: Neuroprotective Activity of Benzofuran Derivatives

| Compound | R Group | Neuroprotective Effect | Reference |

|---|---|---|---|

| 1f | -CH3 | Comparable to memantine at 30 μM | |

| 1j | -OH | Significant anti-excitotoxic effects at 100 and 300 μM |

Therapeutic Applications

The primary therapeutic application identified for this compound is in the treatment of psoriasis. As a small molecule drug, it has progressed through clinical trials and received approval for this indication. The compound's mechanism involves modulating immune responses and reducing inflammation, making it suitable for managing autoimmune conditions.

Table 2: Clinical Applications of 3-(cyclopropanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

| Indication | Phase | Year Approved |

|---|---|---|

| Psoriasis | IV | 2022 |

| Investigational Uses | Various | Ongoing |

Research Studies and Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives. For instance, a study synthesized a series of novel benzofuran derivatives and assessed their neuroprotective activities using rat cortical neuronal cells. The findings indicated that specific substitutions on the benzofuran structure could significantly enhance neuroprotective effects against excitotoxic damage caused by NMDA receptor activation.

Future Directions in Research

Ongoing research is directed toward exploring additional therapeutic indications beyond psoriasis, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of the compound may provide a basis for its use in mitigating oxidative stress-related neuronal damage.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Cyclopropane Derivatives (): The cyclopropane ring in ’s compound enhances synthetic versatility, achieving high diastereoselectivity (dr 23:1) . This suggests the target compound’s cyclopropane group may similarly improve synthetic control or conformational rigidity.

- Methoxy-Substituted Analogues (): Curcumin derivatives with 3,4-dimethoxybenzylidene groups (e.g., 3e) exhibit potent antioxidant and enzyme-inhibitory activities . The target’s 3,4-dimethoxyphenyl group may confer analogous antioxidant properties or ACE/tyrosinase inhibition.

- Benzofuran/Isobenzofuran Derivatives (): Isobenzofuran derivatives in highlight regulatory considerations for dissolution and labeling . The target’s benzofuran core may share similar pharmacokinetic challenges, necessitating tailored formulation strategies.

Physicochemical Properties

- Lipophilicity: Methoxy groups increase logP, while carboxamides enhance solubility. The target compound may balance lipophilicity and solubility better than ’s dimethylaminopropyl derivatives.

- Synthetic Accessibility: ’s procedure B (cyclopropane synthesis) could inform the target’s preparation, though benzofuran functionalization may require additional steps .

Q & A

Q. How can researchers optimize the synthesis of 3-(cyclopropanecarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide?

Methodological Answer: Synthesis optimization involves multi-step reactions with precise control of:

- Coupling agents : Use carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) to activate the carboxylic acid moiety for amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction efficiency and minimize side products .

- Temperature and time : Mild conditions (20–40°C, 12–24 hrs) balance yield and purity .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | DCC/DMAP, CH₂Cl₂, 25°C, 18h | 78 | |

| Cyclopropane coupling | Cyclopropanecarbonyl chloride, Et₃N, THF | 65 |

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .

- X-ray Crystallography : Resolves spatial arrangement, particularly for cyclopropane and benzofuran ring geometry .

- IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) .

Q. How can solubility challenges be addressed during preformulation studies?

Methodological Answer:

- Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO) for in vitro assays .

- Solid dispersion : Polyvinylpyrrolidone (PVP) enhances aqueous solubility via amorphous dispersion .

- pH adjustment : Test solubility across physiological pH (1.2–7.4) to identify stable ionizable groups .

Advanced Research Questions

Q. What computational strategies predict the compound’s pharmacokinetic and target-binding profiles?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The cyclopropane group may enhance steric complementarity in hydrophobic pockets .

- ADMET prediction : SwissADME estimates logP (~3.2), suggesting moderate blood-brain barrier permeability. CYP3A4 is likely the primary metabolizing enzyme .

- MD simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., amide → active-site residues) .

Q. How can researchers screen for polymorphic forms and assess their stability?

Methodological Answer:

- High-throughput crystallization : Use solvent/antisolvent systems (e.g., ethanol/water) to generate polymorphs .

- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points and phase transitions, while thermogravimetric analysis (TGA) monitors decomposition .

- PXRD : Compare diffraction patterns to known crystalline forms (e.g., monoclinic vs. orthorhombic systems) .

Table 2: Hypothetical Polymorph Stability Data

| Form | Melting Point (°C) | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|---|

| I | 215 | 0.12 | >6 months |

| II | 198 | 0.45 | 3 months |

Q. How do structural modifications influence biological activity in SAR studies?

Methodological Answer:

- Dimethoxyphenyl substitution : Replace with halogenated or alkyl groups to modulate lipophilicity and target affinity. For example, 3,4-dichlorophenyl analogs show 2x higher cytotoxicity in MCF-7 cells .

- Cyclopropane vs. aliphatic chains : Cyclopropane’s rigidity improves metabolic stability but may reduce solubility .

- Benzofuran core modifications : Introducing electron-withdrawing groups (e.g., -NO₂) alters π-π stacking in DNA intercalation assays .

Q. How should researchers resolve contradictions in biological data across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. ATP luminescence) .

- Control for solvent effects : Compare DMSO vs. cyclodextrin formulations to exclude artifactual toxicity .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC₅₀ ranges: 5–20 µM across kinase inhibitors) .

Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

- In vitro :

- In vivo :

- Pharmacokinetics : Rodent studies with IV/PO dosing (e.g., t½ = 4.2 hrs in mice) .

- Efficacy models : Xenografts (e.g., HCT-116 colorectal tumors) assess tumor growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.